Nortracheloside: A Technical Guide to its Discovery, Isolation, and Characterization from Trachelospermum
Nortracheloside: A Technical Guide to its Discovery, Isolation, and Characterization from Trachelospermum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortracheloside, a lignan glycoside found in plants of the Trachelospermum genus, has garnered interest within the scientific community. This document provides a comprehensive technical overview of nortracheloside, detailing its discovery, physicochemical properties, and established protocols for its isolation and purification. Furthermore, this guide presents its spectroscopic data and discusses its potential biological activities, including its hypothesized interaction with key cellular signaling pathways relevant to drug development.
Introduction: Discovery and Background
Nortracheloside is a naturally occurring lignan first isolated from Trachelospermum jasminoides, a plant species belonging to the Apocynaceae family.[1] Lignans are a diverse class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The discovery of nortracheloside and other related lignans in Trachelospermum species has spurred further investigation into their potential as therapeutic agents.
Physicochemical Properties
Nortracheloside is a complex molecule with the chemical formula C₂₆H₃₂O₁₂ and a molecular weight of 536.5 g/mol . A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Nortracheloside
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂O₁₂ | PubChem |
| Molecular Weight | 536.5 g/mol | PubChem |
| IUPAC Name | (3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | PubChem |
| CAS Number | 33464-78-7 | PubChem |
| Appearance | Solid | DC Chemicals |
| Storage | Store at -20°C (powder) or -80°C (in solvent) | DC Chemicals |
Experimental Protocols
Extraction and Isolation of Nortracheloside from Trachelospermum jasminoides
The following protocol is a comprehensive procedure for the extraction and isolation of nortracheloside from the dried stems and leaves of Trachelospermum jasminoides.
3.1.1. Plant Material Dried and powdered stems and leaves of Trachelospermum jasminoides.
3.1.2. Extraction
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The powdered plant material is extracted with 95% ethanol at room temperature with occasional shaking for 7 days.
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The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
3.1.3. Solvent Partitioning
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The crude ethanol extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.
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The n-butanol fraction, which is enriched with lignan glycosides, is collected and concentrated under reduced pressure.
3.1.4. Column Chromatography
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The concentrated n-butanol fraction is subjected to column chromatography on a silica gel column.
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The column is eluted with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 1:1) to yield several fractions.
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Fractions are monitored by thin-layer chromatography (TLC) using a chloroform-methanol-water (8:2:0.2) solvent system and visualized under UV light (254 nm) and by spraying with 10% sulfuric acid in ethanol followed by heating.
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Fractions containing nortracheloside are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).
Analytical High-Performance Liquid Chromatography (HPLC)
For the qualitative and quantitative analysis of nortracheloside, a reversed-phase HPLC method is employed.
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Column: Agilent Zorbax Eclipse Plus C18 column (4.6 mm × 150 mm, 5 μm).[2]
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Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient could be: 0-20 min, 20-60% A; 20-40 min, 60-80% A.[2]
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Flow Rate: 1.0 mL/min.
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Detection: UV at 230 nm.[2]
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Injection Volume: 10 µL.
Data Presentation
Spectroscopic Data
The structural elucidation of nortracheloside is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Table 2: Spectroscopic Data for Nortracheloside
| Data Type | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, a glucopyranosyl moiety, and the lignan skeleton. |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, the glucopyranosyl unit, and the lactone carbonyl of the lignan core. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ or [M+Na]⁺ consistent with the molecular formula, along with characteristic fragmentation patterns. |
Specific chemical shift values and fragmentation patterns are determined by acquiring experimental data.
Quantitative Analysis
The content of nortracheloside in Trachelospermum jasminoides can be determined using a validated HPLC-UV method.
Table 3: Quantitative Analysis of Lignans in Trachelospermum jasminoides
| Lignan | Content (mg/g of dried plant material) |
| Nortracheloside | Value to be determined experimentally |
| Tracheloside | Value to be determined experimentally |
| Arctiin | Value to be determined experimentally |
| Arctigenin | Value to be determined experimentally |
| Other lignans | Values to be determined experimentally |
Mandatory Visualizations
Biological Activity and Signaling Pathways
While specific biological activities of nortracheloside are still under extensive investigation, related lignans from Trachelospermum and other plant sources have demonstrated significant anti-inflammatory and cytotoxic effects.[3] It is hypothesized that nortracheloside may exert its effects through the modulation of key inflammatory signaling pathways.
Anti-inflammatory Activity
Many lignans are known to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is often achieved by interfering with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. As depicted in the signaling pathway diagram, nortracheloside may potentially inhibit the activation of the IKK complex and MAPKKK, thereby preventing the nuclear translocation of NF-κB and the activation of AP-1, respectively. This would lead to a downstream reduction in the expression of pro-inflammatory genes.
Cytotoxic Activity
The cytotoxic potential of nortracheloside against various cancer cell lines is an area of active research. Lignans have been reported to induce apoptosis and inhibit cell proliferation in cancer cells. The inhibition of pro-survival signaling pathways, such as NF-κB and MAPK, could be a key mechanism underlying the potential cytotoxic effects of nortracheloside.
Conclusion
Nortracheloside represents a promising natural product with potential therapeutic applications. This technical guide provides a foundational understanding of its discovery, chemical nature, and methods for its isolation and analysis. The elucidation of its precise biological mechanisms of action, particularly its interaction with cellular signaling pathways, will be crucial for its future development as a potential therapeutic agent. Further research is warranted to fully explore the pharmacological profile of nortracheloside and its derivatives.
References
- 1. Targeted Isolation of Lignans from <i>Trachelospermum asiaticum</i> Using Molecular Networking and Hierarchical Clustering Analysis [agris.fao.org]
- 2. web.pdx.edu [web.pdx.edu]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
